Furan-2-yl(5-hydroxy-4-{[4-(pyrazin-2-yl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)methanone
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Overview
Description
2-FURYL(5-HYDROXY-4-{[4-(2-PYRAZINYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE is a complex organic compound with a unique structure that combines a furan ring, a benzofuran ring, and a pyrazine-substituted piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FURYL(5-HYDROXY-4-{[4-(2-PYRAZINYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE typically involves multiple steps, starting with the preparation of the benzofuran and furan intermediates. These intermediates are then coupled using a series of reactions, such as Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-FURYL(5-HYDROXY-4-{[4-(2-PYRAZINYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer or bacterial infections.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-FURYL(5-HYDROXY-4-{[4-(2-PYRAZINYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Furyl(5-hydroxy-1-benzofuran-3-yl)methanone: Shares a similar core structure but lacks the pyrazine-substituted piperazine moiety.
Benzofuran derivatives: Compounds like psoralen and angelicin, which have been used in the treatment of skin diseases.
Uniqueness
The uniqueness of 2-FURYL(5-HYDROXY-4-{[4-(2-PYRAZINYL)PIPERAZINO]METHYL}-1-BENZOFURAN-3-YL)METHANONE lies in its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C22H20N4O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
furan-2-yl-[5-hydroxy-4-[(4-pyrazin-2-ylpiperazin-1-yl)methyl]-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C22H20N4O4/c27-17-3-4-18-21(16(14-30-18)22(28)19-2-1-11-29-19)15(17)13-25-7-9-26(10-8-25)20-12-23-5-6-24-20/h1-6,11-12,14,27H,7-10,13H2 |
InChI Key |
PLOJBXJLKRQLFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CC=CO4)O)C5=NC=CN=C5 |
Origin of Product |
United States |
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